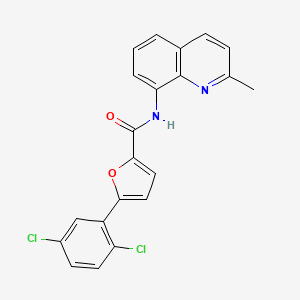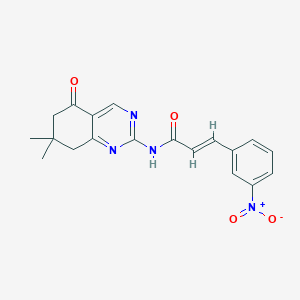![molecular formula C26H27N3O4 B14999589 3,5-dimethoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B14999589.png)
3,5-dimethoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzamide core substituted with a dimethoxy group and a tetrahydroquinazolinyl moiety, making it a unique structure for studying its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzamide core: This can be achieved by reacting 3,5-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Synthesis of the tetrahydroquinazolinyl moiety: This involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, with a ketone or aldehyde in the presence of a catalyst.
Coupling of the two fragments: The final step involves coupling the benzamide core with the tetrahydroquinazolinyl moiety using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Optimization of reaction conditions: Temperature, solvent, and catalyst concentration can be adjusted to maximize yield.
Purification techniques: Methods such as recrystallization, chromatography, and distillation may be employed to purify the final product.
化学反应分析
Types of Reactions
3,5-dimethoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
科学研究应用
3,5-dimethoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3,5-dimethoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action.
相似化合物的比较
Similar Compounds
3,5-dimethoxybenzamide: Lacks the tetrahydroquinazolinyl moiety, making it less complex.
N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide: Lacks the dimethoxy groups, which may affect its reactivity and biological activity.
Uniqueness
3,5-dimethoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide is unique due to its combination of a benzamide core with dimethoxy substitution and a tetrahydroquinazolinyl moiety. This unique structure may confer specific chemical reactivity and biological activity not observed in similar compounds.
属性
分子式 |
C26H27N3O4 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC 名称 |
3,5-dimethoxy-N-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]benzamide |
InChI |
InChI=1S/C26H27N3O4/c1-15(2)16-5-7-17(8-6-16)18-11-23-22(24(30)12-18)14-27-26(28-23)29-25(31)19-9-20(32-3)13-21(10-19)33-4/h5-10,13-15,18H,11-12H2,1-4H3,(H,27,28,29,31) |
InChI 键 |
KMFAGNOWFVYLPV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC(=CC(=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-cyclohexyl-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14999517.png)

![1-Methyl-8-(2,4,5-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione](/img/structure/B14999528.png)
![2-(4-bromophenyl)-4-(thiophen-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14999533.png)
![2-methyl-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B14999557.png)
![5-{[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B14999560.png)

![[3-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone](/img/structure/B14999566.png)
![4-ethyl-11-methyl-5-phenacylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14999569.png)
![N-{[4-(2,5-Dimethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide](/img/structure/B14999573.png)

![7-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14999593.png)
![N-[4-({1-[2-(4-fluorophenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}sulfamoyl)phenyl]acetamide](/img/structure/B14999596.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-phenylacetamide](/img/structure/B14999598.png)
